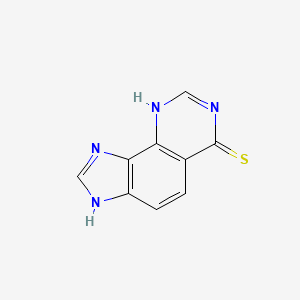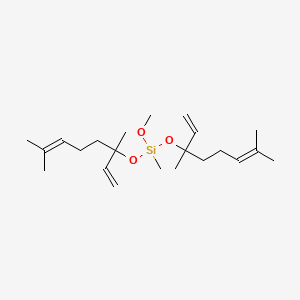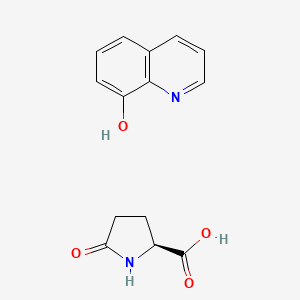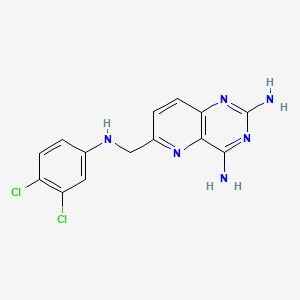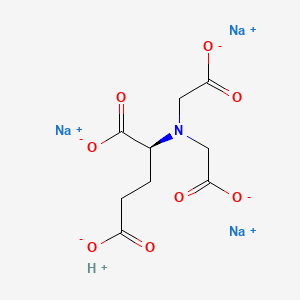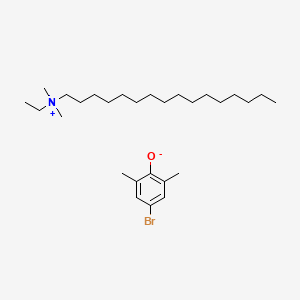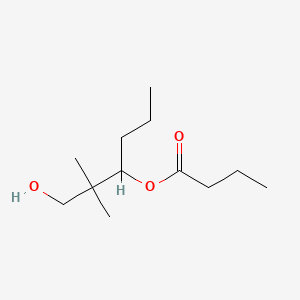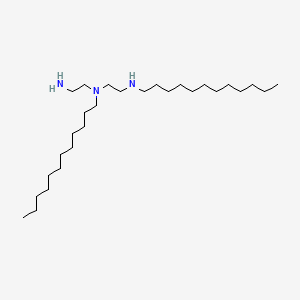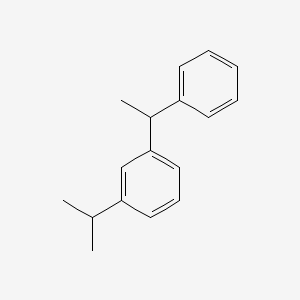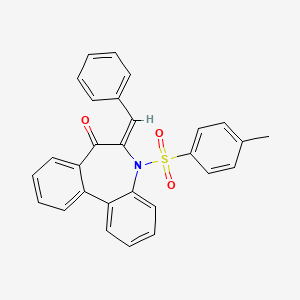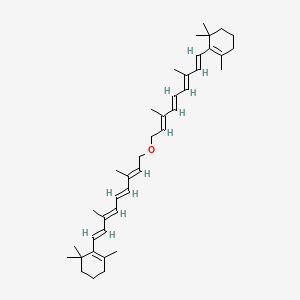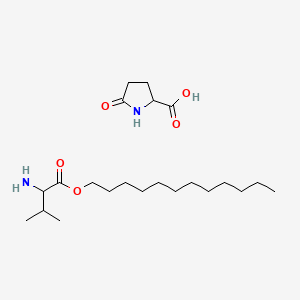
Einecs 261-736-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 261-736-8 is a useful research compound. Its molecular formula is C22H42N2O5 and its molecular weight is 414.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
The preparation methods for Einecs 261-736-8 are not explicitly documented in the available sources. Generally, the synthesis of chemical compounds involves various synthetic routes and reaction conditions. Industrial production methods often include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details about the synthetic routes and reaction conditions for this compound would require access to proprietary industrial data or detailed chemical literature.
Analyse Chemischer Reaktionen
The types of reactions that Einecs 261-736-8 undergoes, including oxidation, reduction, and substitution, are not specified in the available sources. Common reagents and conditions used in these reactions, as well as the major products formed, would typically be detailed in specialized chemical databases or research publications. Without specific information, it is challenging to provide a comprehensive analysis of the chemical reactions involving this compound.
Wissenschaftliche Forschungsanwendungen
Einecs 261-736-8, like many other chemical substances, may have various scientific research applications. These applications could span across fields such as chemistry, biology, medicine, and industry. In chemistry, it could be used as a reagent or intermediate in synthetic processes. In biology and medicine, it might be studied for its potential biological activity or therapeutic effects. In industry, it could be utilized in the production of materials, chemicals, or pharmaceuticals. Detailed applications would depend on the specific properties and functions of the compound, which are not provided in the available sources.
Wirkmechanismus
The mechanism of action for Einecs 261-736-8, including its molecular targets and pathways involved, is not documented in the available sources. Understanding the mechanism of action typically requires detailed biochemical studies and experimental data. This information would be found in specialized scientific literature or research articles focusing on the compound’s biological or chemical activity.
Vergleich Mit ähnlichen Verbindungen
Comparing Einecs 261-736-8 with similar compounds involves analyzing its unique properties and functions. Similar compounds might include those with comparable chemical structures or applications. without specific details about this compound, it is challenging to identify and compare it with other compounds. Generally, chemical databases and research publications would provide insights into such comparisons.
Conclusion
Eigenschaften
CAS-Nummer |
59404-74-9 |
|---|---|
Molekularformel |
C22H42N2O5 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
dodecyl 2-amino-3-methylbutanoate;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H35NO2.C5H7NO3/c1-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(18)15(2)3;7-4-2-1-3(6-4)5(8)9/h15-16H,4-14,18H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
AMBDPTFAWXBVRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(C(C)C)N.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


